Cas no 19645-78-4 (5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione)

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione is a brominated derivative of pyrimidinetrione, characterized by its reactive bromine substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine moiety enhances electrophilic reactivity, facilitating nucleophilic substitution reactions. The trione structure provides multiple sites for functionalization, enabling diverse chemical modifications. The compound is valued for its stability under standard conditions and its compatibility with a range of synthetic methodologies. Its applications include the development of heterocyclic compounds and active pharmaceutical ingredients (APIs), where precise bromination is required for further derivatization.
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione structure
19645-78-4 structure
Product name:5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
CAS No:19645-78-4
MF:C4H3N2O3Br
Molecular Weight:206.98222
MDL:MFCD01217299
CID:1083888
PubChem ID:278466

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 化学的及び物理的性質

名前と識別子

    • 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
    • 5-bromo-1,3-diazinane-2,4,6-trione
    • C4H3BrN2O3
    • 5-Bromo-pyrimidine-2,4,6-trione
    • DTXSID90299087
    • MFCD01217299
    • 5-Bromobarbituric acid
    • AKOS015995871
    • CS-0045748
    • STL453468
    • STL279598
    • AKOS025397205
    • DB-368628
    • 5-bromo-2-hydroxypyrimidine-4,6(1H,5H)-dione
    • GS-6243
    • 19645-78-4
    • MDL: MFCD01217299
    • インチ: InChI=1S/C4H3BrN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
    • InChIKey: BQMHSAAXSOJYOV-UHFFFAOYSA-N
    • SMILES: O=C1NC(C(C(N1)=O)Br)=O

計算された属性

  • 精确分子量: 205.933
  • 同位素质量: 205.933
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.3Ų
  • XLogP3: _0.4

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 2.0±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione Security Information

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM337462-250mg
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
19645-78-4 95%+
250mg
$106 2021-08-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B855057-5g
5-BroMopyriMidine-2,4,6(1H,3H,5H)-trione
19645-78-4 98%
5g
2,553.00 2021-05-17
Chemenu
CM337462-100mg
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
19645-78-4 95%+
100mg
$69 2021-08-18
abcr
AB261115-5 g
5-Bromo-pyrimidine-2,4,6-trione, 95%; .
19645-78-4 95%
5g
€148.20 2023-04-27
Chemenu
CM337462-1g
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
19645-78-4 95%+
1g
$163 2023-02-02
abcr
AB261115-10g
5-Bromo-pyrimidine-2,4,6-trione, 95%; .
19645-78-4 95%
10g
€210.80 2025-02-14
Chemenu
CM337462-5g
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
19645-78-4 95%+
5g
$491 2023-02-02
Chemenu
CM337462-1g
5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione
19645-78-4 95%+
1g
$265 2021-08-18
abcr
AB261115-10 g
5-Bromo-pyrimidine-2,4,6-trione, 95%; .
19645-78-4 95%
10g
€210.80 2023-04-27
abcr
AB261115-2g
5-Bromo-pyrimidine-2,4,6-trione, 95%; .
19645-78-4 95%
2g
€98.70 2025-02-14

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione 関連文献

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trioneに関する追加情報

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione: A Comprehensive Overview

The compound with CAS No. 19645-78-4, commonly referred to as 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The long-tail keyword for this compound can be described as a brominated trione derivative with potential therapeutic implications.

5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione is characterized by its unique chemical structure, which includes a pyrimidine ring system substituted with a bromine atom at the 5-position and three ketone groups at positions 2, 4, and 6. This structure confers the molecule with distinct electronic properties and reactivity. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents targeting various diseases.

The synthesis of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione involves a multi-step process that typically begins with the preparation of a pyrimidine derivative followed by bromination and oxidation steps. Researchers have explored various methodologies to optimize the synthesis process for higher yields and better purity. For instance, recent advancements in catalytic systems have enabled more efficient transformations in the synthesis pathway.

One of the most promising applications of 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action involves interference with key cellular processes such as DNA replication and repair mechanisms. This makes it a valuable candidate for further exploration in oncology research.

In addition to its anticancer properties, 5-Bromopyrimidine-2,4,6(1H,3H,5H)-trione has shown potential in other therapeutic areas such as anti-inflammatory and antiviral drug development. Its ability to modulate enzyme activity and inhibit viral replication pathways makes it a versatile molecule for addressing multiple disease states.

Recent research has also focused on understanding the pharmacokinetic profile of 5-Bromopyrimidine-2,4,(1 H), etc.-trione, which is crucial for its translation into clinical use. Studies have evaluated its absorption rate through various routes of administration and its stability under physiological conditions. These findings provide valuable insights into optimizing drug delivery systems for enhanced bioavailability.

The structural versatility of 5-Bromopyrimidine-2,(etc.) allows for further functionalization to explore additional biological activities. For example

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